molecular formula C8H13NO2 B14379698 Cyclohexene, 1-(1-nitroethyl)- CAS No. 90087-64-2

Cyclohexene, 1-(1-nitroethyl)-

Cat. No.: B14379698
CAS No.: 90087-64-2
M. Wt: 155.19 g/mol
InChI Key: KMVBMOIGIRWXES-UHFFFAOYSA-N
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Description

Cyclohexene, 1-(1-nitroethyl)- is an organic compound with the molecular formula C8H13NO2 It is a derivative of cyclohexene, where a nitroethyl group is attached to the first carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexene, 1-(1-nitroethyl)- typically involves the nitration of cyclohexene derivatives. One common method is the reaction of cyclohexene with nitroethane in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate nitronate, which subsequently rearranges to form the desired product.

Industrial Production Methods: Industrial production of Cyclohexene, 1-(1-nitroethyl)- may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexene, 1-(1-nitroethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrocyclohexanone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitrocyclohexanone derivatives.

    Reduction: Aminocyclohexene derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexene, 1-(1-nitroethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-(1-nitroethyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexene: A simpler analog without the nitroethyl group.

    1-Nitrocyclohexene: A similar compound with a nitro group directly attached to the cyclohexene ring.

    Cyclohexanone: A related compound where the double bond is replaced with a carbonyl group.

Properties

IUPAC Name

1-(1-nitroethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVBMOIGIRWXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475070
Record name Cyclohexene, 1-(1-nitroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90087-64-2
Record name Cyclohexene, 1-(1-nitroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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